What is the chemical structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one?
What is the chemical structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic pathways of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one. This molecule belongs to the broader class of imidazo[1,5-a]pyrazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, offering insights into the core chemical attributes of this heterocyclic system.
Introduction and Chemical Identity
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a saturated bicyclic heterocyclic compound. The core structure consists of an imidazole ring fused to a pyrazine ring, which is fully hydrogenated (hexahydro). A methyl group is substituted at the 2-position of the imidazo[1,5-a]pyrazine system, and a carbonyl group is present at the 3-position.
The systematic IUPAC name for this compound is 2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one . It is identified by the CAS Number 1256815-08-3 . The hydrochloride salt of this compound is also commercially available under the CAS Number 1788990-16-8 [1].
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one |
| CAS Number | 1256815-08-3 |
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| SMILES | O=C1N(C)CC2CNCCN21 |
| InChI Key | MHAKQJLENQYQAP-UHFFFAOYSA-N[1] |
Chemical Structure and Stereochemistry
The chemical structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is characterized by a fused ring system that imparts a specific three-dimensional conformation.
Two-Dimensional Structure
The 2D structure, derived from its SMILES notation, illustrates the connectivity of the atoms within the molecule.
Caption: 2D Chemical Structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.
Stereochemistry
The hexahydro-imidazo[1,5-a]pyrazine core contains a stereocenter at the bridgehead carbon atom (C8a in standard numbering). The presence of this chiral center means that the molecule can exist as a pair of enantiomers, (R)- and (S)-. The specific stereochemistry of a given sample would need to be determined by chiral analytical techniques. For instance, a related derivative, (8aR)-7-(1H-Indol-3-ylmethyl)-2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one, has been explicitly identified, highlighting the importance of stereoisomerism in this class of compounds.
Synthesis Strategies
A general strategy for the synthesis of related 2-alkyl-7-arylhexahydroimidazo[1,5-a]pyrazin-3(2H)-ones has been reported, which involves the initial preparation of a substituted piperazine intermediate[2]. Adapting this methodology, a potential synthetic pathway for the target molecule could be envisioned.
Conceptual Synthetic Workflow
The synthesis could logically proceed through the formation of a key piperazine intermediate, followed by the construction of the fused imidazole ring.
Caption: Conceptual workflow for the synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.
Spectroscopic and Analytical Characterization (Theoretical)
As experimental spectroscopic data for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is not publicly available, this section provides a theoretical overview of the expected analytical signatures based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and asymmetric nature of the molecule. Key signals would include a singlet for the N-methyl group, and a series of multiplets in the aliphatic region corresponding to the protons of the hexahydropyrazine and imidazolidinone rings. The chemical shifts and coupling patterns of the diastereotopic protons would be crucial for conformational analysis.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals. A characteristic downfield signal would correspond to the carbonyl carbon of the lactam. The N-methyl carbon would appear as a relatively upfield signal. The remaining signals would be in the aliphatic region, corresponding to the carbons of the bicyclic core.
Mass Spectrometry (MS)
Mass spectrometry would be a key tool for confirming the molecular weight of the compound. For the free base (C₇H₁₃N₃O), the expected molecular ion peak [M+H]⁺ would be at m/z 156.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the pyrazine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. C-H stretching vibrations from the aliphatic and methyl groups would be observed around 2850-3000 cm⁻¹. N-H stretching bands would be absent in the final product but could be monitored in precursor molecules.
Potential Biological Activity and Applications
The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of compounds with diverse biological activities. While the specific biological profile of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one has not been reported, derivatives of the parent imidazo[1,5-a]pyrazin-8(7H)-one have been investigated as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex, which is implicated in certain cancers[3].
Given the structural similarities, it is plausible that Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and its derivatives could be explored for activity against a range of biological targets, including but not limited to:
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Enzyme Inhibition: The lactam functionality and the overall three-dimensional shape could allow for interactions with the active sites of various enzymes.
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Receptor Modulation: The nitrogen-rich core may interact with receptors in the central nervous system or other tissues.
Further research, including in vitro screening and biological assays, would be necessary to elucidate the specific pharmacological properties of this compound.
Conclusion
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one represents an interesting, yet underexplored, chemical entity within the broader family of imidazo[1,5-a]pyrazines. Its saturated, bicyclic structure and the presence of a chiral center offer opportunities for the development of novel compounds with specific three-dimensional pharmacophores. While detailed experimental data on its synthesis and properties are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature based on established principles and data from related structures. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the synthetic and medicinal chemistry of this and related heterocyclic systems.
References
- Toja, E., Omodei-Salé, A., & Corsico, N. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and Derivatives]. Il Farmaco; edizione scientifica, 39(5), 450–462.
-
mzCloud. (2022, May 31). (8aR)-7-(1H-Indol-3-ylmethyl)-2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Retrieved from [Link]
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
- Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3525-3555.
- Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules, 29(23), 5432.
- Abdel-Wahab, B. F., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Bulletin of the Chemical Society of Ethiopia, 39(7), 1411-1428.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4507.
- Al-Ostath, A., et al. (2020). Article - Synthesis and Biological Activity of New Imidazaldinone Derivatives. Journal Of Pharmaceutical Sciences And Research, 12(3), 64-72.
- Tang, P. C., et al. (2012). U.S. Patent No. 8,207,161. Washington, DC: U.S.
- Batabyal, D., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714.
- Gross, M. F., et al. (2019). U.S. Patent No. 10,954,214. Washington, DC: U.S.
- Kumar, A., & Kumar, V. (2016). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 14(34), 8036-8054.
- Al-Amiery, A. A., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Asian Journal of Chemistry, 24(6), 2789-2792.
- Semidalas, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Molecules, 30(5), 1169.
- CN109369545B. (2019). Synthesis process of 2-methyl-5-pyrazine formate.
-
PubChem. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]
- Wang, Q., et al. (2017).
-
Curia Global. (2019). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
NFDI4Chem. (n.d.). Molecule Search. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]
- Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3- phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.
- Gaponov, A. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2896.
Sources
- 1. 2-methyl-octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride | 1788990-16-8 [sigmaaldrich.com]
- 2. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
